2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the nitrile group and complete the synthesis . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile include:
2-(3,4-Dimethoxyphenyl)ethylamine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Naphthalene sulphonyl compounds: These compounds have similar functional groups and are used in antimicrobial research.
Phthalimide derivatives: Known for their enzyme inhibitory activities, these compounds are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-7-26(19-27,21-12-13-22(29-3)24(18-21)31-5)15-9-16-28(2)17-14-20-10-8-11-23(30-4)25(20)32-6/h8,10-13,18H,7,9,14-17H2,1-6H3 |
InChI Key |
FTZCBMKQDCJEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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